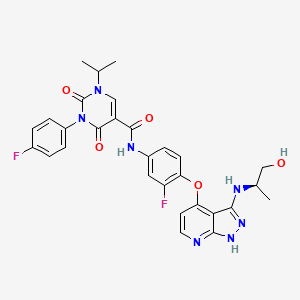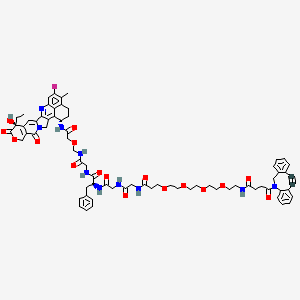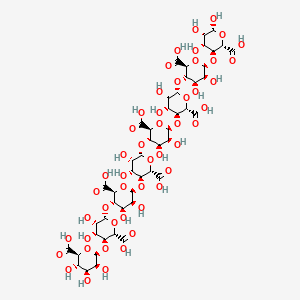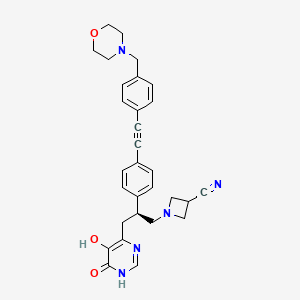![molecular formula C10H13ClN2O4 B15142066 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolan ring, which is derived from a suitable sugar precursor.
Chlorination: The hydroxyl group at the 4-position of the oxolan ring is selectively chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Nucleoside Formation: The chlorinated oxolan ring is then coupled with a pyrimidine base, such as 5-methyluracil, under acidic or basic conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding pyrimidine base and sugar derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include nucleoside analogs with different functional groups at the 4-position.
Oxidation: Products include carboxylated derivatives.
Reduction: Products include fully reduced nucleoside analogs.
科学的研究の応用
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Antiviral Research: This compound has been studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: It has been investigated for its ability to inhibit DNA synthesis in rapidly dividing cancer cells, thereby inducing apoptosis.
Biochemical Studies: The compound is used as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs in biological systems.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and reduced toxicity.
作用機序
The mechanism of action of 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves:
Incorporation into DNA/RNA: The compound is phosphorylated by cellular kinases to form the active triphosphate form, which is then incorporated into DNA or RNA during replication.
Chain Termination: Once incorporated, the compound causes premature chain termination, inhibiting further elongation of the nucleic acid strand.
Inhibition of Enzymes: It may also inhibit key enzymes involved in nucleic acid synthesis, such as DNA polymerase or ribonucleotide reductase, further disrupting cellular replication processes.
類似化合物との比較
Gemcitabine: A nucleoside analog used in cancer therapy with a similar mechanism of action involving DNA incorporation and chain termination.
Cytarabine: Another nucleoside analog used in the treatment of leukemia, which also inhibits DNA synthesis.
Fluorouracil: A pyrimidine analog used in cancer treatment that inhibits thymidylate synthase, disrupting DNA synthesis.
Uniqueness: 1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural modifications, such as the presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 5-position of the oxolan ring. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C10H13ClN2O4 |
|---|---|
分子量 |
260.67 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,8-/m1/s1 |
InChIキー |
KQVJDKGDGLWBQT-BWZBUEFSSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)


![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)






![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
